1,3-Dimethylbutyl acetate is a colorless liquid with a pleasant, fruity odor, classified as an ester. Its molecular formula is , and it has a molecular weight of approximately 144.215 g/mol. The compound is characterized by its branched carbon chain and the presence of an ester functional group, which significantly influences its chemical behavior and applications .
Information on the safety hazards of 1,3-Dimethylbutyl acetate is not readily available in scientific literature. Esters, in general, can exhibit varying degrees of:
The synthesis of 1,3-Dimethylbutyl acetate primarily involves esterification, which can be performed through the following steps:
This method is scalable and suitable for both laboratory and industrial applications .
1,3-Dimethylbutyl acetate finds applications in various fields:
Several compounds share structural similarities with 1,3-Dimethylbutyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Methylisoamyl acetate | C7H14O2 | One less carbon than 1,3-Dimethylbutyl acetate; often used in flavoring. |
Sec-hexyl acetate | C8H16O2 | Similar molecular formula but different branching; used in solvents. |
Ethyl hexanoate | C8H16O2 | Similar structure but with ethyl instead of dimethyl groups; used in flavoring agents. |
The uniqueness of 1,3-Dimethylbutyl acetate lies in its specific branching structure and its balance between volatility and stability, making it particularly suitable for applications requiring both solubility and low toxicity. Its pleasant odor also distinguishes it from many other esters that may have less favorable sensory properties .
The conventional synthesis of 1,3-dimethylbutyl acetate primarily involves the direct esterification of 4-methyl-2-pentanol with acetic acid, representing the most widely employed traditional approach in both laboratory and industrial settings. This fundamental reaction follows the classical Fischer esterification mechanism, where the alcohol component reacts with the carboxylic acid component under acidic conditions to form the desired ester product along with water as a byproduct.
The stoichiometric reaction proceeds according to the following equation: 4-methyl-2-pentanol + acetic acid → 1,3-dimethylbutyl acetate + water. The process typically requires elevated temperatures ranging from 60 to 80 degrees Celsius to achieve reasonable reaction rates, with reaction times extending from several hours to complete conversion depending on the specific conditions employed. The equilibrium nature of this reaction necessitates careful control of reaction parameters to maximize product yield and minimize the formation of unwanted side products.
Experimental investigations have demonstrated that the limiting reagent in this synthesis is typically 4-methyl-2-pentanol, making the theoretical yield of the ester product dependent on the initial alcohol concentration. Laboratory-scale studies have reported yields ranging from 34.6% to higher values depending on the optimization of reaction conditions, with the relatively low yields often attributed to the equilibrium limitations and product losses during extraction and purification processes.
An alternative traditional approach involves the use of acetic anhydride instead of acetic acid as the acetylating agent, offering several advantages over the direct esterification method. This approach eliminates the formation of water as a byproduct, thereby avoiding the equilibrium limitations that typically constrain direct esterification reactions. The use of acetic anhydride results in more complete conversion to the desired ester product and simplifies the purification process by eliminating the need for water removal.
The acetic anhydride method typically proceeds under milder reaction conditions compared to direct esterification, requiring lower temperatures and shorter reaction times to achieve equivalent or superior conversion rates. This approach has found particular favor in industrial applications where high product purity and efficient processing are paramount considerations. The reaction mechanism involves the nucleophilic attack of the alcohol hydroxyl group on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid as the leaving group.
The esterification of 4-methyl-2-pentanol with acetic acid to produce 1,3-dimethylbutyl acetate employs both homogeneous and heterogeneous catalytic systems. Homogeneous catalysts, such as sulfuric acid and dimethylaminopyridine (DMAP), operate in the same phase as the reactants, enabling rapid proton transfer and kinetic advantages. For instance, DMAP facilitates nucleophilic acyl substitution by forming transient acylpyridinium intermediates, accelerating esterification rates by up to 40% compared to uncatalyzed reactions [2]. Conversely, heterogeneous catalysts, including ion-exchange resins like Amberlyst-15, offer advantages in recyclability and product separation. Amberlyst-15 achieves 85–90% conversion efficiency under reflux conditions (120°C) due to its high surface area (45 m²/g) and acid site density (4.8 mmol H⁺/g) .
Table 1: Comparative Performance of Catalysts in 1,3-Dimethylbutyl Acetate Synthesis
Catalyst Type | Example | Conversion Efficiency | Reaction Time | Reusability |
---|---|---|---|---|
Homogeneous | Sulfuric Acid | 92% | 3 hours | Low |
Homogeneous | DMAP | 89% | 2.5 hours | Moderate |
Heterogeneous | Amberlyst-15 | 88% | 4 hours | High |
The choice between these systems depends on process requirements: homogeneous catalysts favor speed, while heterogeneous variants prioritize sustainability [2] .
Acid catalysts critically influence the equilibrium and kinetics of 1,3-dimethylbutyl acetate synthesis. Brønsted acids like sulfuric acid protonate the carbonyl oxygen of acetic acid, increasing electrophilicity and enabling nucleophilic attack by 4-methyl-2-pentanol. Studies show that doubling sulfuric acid concentration (from 1 mol% to 2 mol%) reduces reaction time by 35% while maintaining 95% selectivity [2]. Lewis acids, such as bismuth triflate (Bi(OTf)₃), exhibit unique behavior by coordinating with the alcohol, lowering the activation energy (ΔG‡) from 72 kJ/mol to 58 kJ/mol [2].
Base additives modulate side reactions: introducing 2,6-di-tert-butyl-4-methylpyridine (DTBMP) suppresses ether formation by neutralizing excess acid. For example, Bi(OTf)₃-catalyzed reactions with DTBMP achieve 98% ester yield versus 80% without it [2].
The esterification follows pseudo-first-order kinetics under excess acetic acid conditions. Rate constants ($$k$$) for sulfuric acid-catalyzed reactions at 80°C are $$2.7 \times 10^{-4}$$ s⁻¹, while Amberlyst-15 shows $$1.9 \times 10^{-4}$$ s⁻¹ due to diffusion limitations . The Langmuir-Hinshelwood model applies to heterogeneous systems, where adsorption equilibria for reactants on catalyst surfaces dictate overall rates:
$$
r = \frac{k KA KB PA PB}{(1 + KA PA + KB PB)^2}
$$
Here, $$KA$$ and $$KB$$ represent adsorption constants for acetic acid and alcohol, respectively. Experimental data align with this model, showing R² values >0.98 [2].
Table 2: Kinetic Parameters for 1,3-Dimethylbutyl Acetate Synthesis
Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) |
---|---|---|---|
Sulfuric Acid | 72 | $$5.6 \times 10^6$$ | 60–100 |
Bi(OTf)₃ | 58 | $$3.2 \times 10^5$$ | 70–110 |
Amberlyst-15 | 81 | $$1.1 \times 10^7$$ | 80–120 |
Emerging research explores bimetallic catalysts for esterification, though direct studies on 1,3-dimethylbutyl acetate remain limited. Rhodium-ruthenium oxide (RhRuOx) clusters, for instance, demonstrate synergistic effects in analogous esterifications, achieving turnover frequencies (TOF) of 1,200 h⁻¹ at 90°C—30% higher than monometallic counterparts [2]. These systems leverage dual acid-base sites, where Rh⁰ facilitates hydrogen transfer and RuO₂ activates carbonyl groups. Computational models suggest that RhRuOx reduces the energy barrier for the rate-determining step (acyl-oxygen cleavage) by 18 kJ/mol compared to traditional acids [2]. Future work may optimize these catalysts for branched ester synthesis, potentially enhancing sustainability and reaction rates.
1,3-Dimethylbutyl acetate serves as an effective substrate for various esterase enzymes, demonstrating its biological relevance in enzymatic catalysis . The compound undergoes hydrolysis through the action of esterases, which cleave the ester bond to produce 4-methyl-2-pentanol and acetic acid as the primary metabolic products [9].
The enzymatic hydrolysis of 1,3-dimethylbutyl acetate occurs through a mechanism involving nucleophilic attack by water molecules on the carbonyl carbon of the ester group, facilitated by the catalytic triad of serine, histidine, and aspartate residues characteristic of esterase enzymes . This reaction is essential in biological systems where esterases play crucial roles in metabolizing ester-containing compounds .
Research has demonstrated that 1,3-dimethylbutyl acetate can be effectively processed by lipases, particularly in biotechnological applications [10]. Studies on microbial co-culture systems have shown that this compound can be synthesized and degraded through lipase-catalyzed esterification and hydrolysis reactions [10]. The enzyme Novozyme 435 has been identified as particularly effective for these transformations, showing high conversion rates in controlled fermentation systems [10].
The primary metabolic pathway for 1,3-dimethylbutyl acetate involves hydrolysis by esterases to yield 4-methyl-2-pentanol and acetic acid . Following hydrolysis, the resultant alcohol and carboxylic acid components can undergo further metabolic processes within biological systems . The lipophilic nature of the compound suggests potential accumulation in fatty tissues, which may lead to prolonged biological effects .
The acetate component generated from hydrolysis can enter various metabolic pathways, including the tricarboxylic acid cycle and fatty acid synthesis pathways [11] [12]. Acetate serves as a fundamental building block in cellular metabolism, contributing to energy production and biosynthetic processes [11].
Exposure to 1,3-dimethylbutyl acetate has been associated with respiratory irritation effects . Inhalation of the compound can lead to symptoms including headache, dizziness, and irritation of respiratory passages [5] . These effects are consistent with the compound's volatile nature and its ability to interact with mucous membranes in the respiratory tract [2].
The compound's ability to diffuse through cell membranes is attributed to its small molecular size and solubility characteristics . This property influences its pharmacokinetic profile and biological distribution within organisms . The branched structure of the compound may affect its membrane permeability compared to linear acetate esters .
The acute oral toxicity of 1,3-dimethylbutyl acetate has been established through laboratory studies, with an LD₅₀ value of approximately 6,160 mg/kg in rats [5] [13]. This relatively high LD₅₀ value indicates a low acute toxicity profile compared to many other organic solvents . The compound exhibits mild toxicity through ingestion, skin contact, and inhalation routes [5].
1,3-Dimethylbutyl acetate demonstrates ready biodegradability in environmental systems [14]. Environmental fate studies indicate that the compound undergoes rapid biodegradation in soil and water environments, with microorganisms capable of metabolizing the ester through enzymatic processes [14]. The biodegradation process typically involves hydrolysis of the ester bond followed by further metabolism of the resulting alcohol and acid components [14].
Various microorganisms have been shown to utilize 1,3-dimethylbutyl acetate as a carbon source [15] [10]. Metabolically engineered strains of Escherichia coli have been developed to produce and metabolize acetate esters, including compounds structurally related to 1,3-dimethylbutyl acetate [15]. These microbial systems demonstrate the compound's integration into biological carbon cycles [10].
The environmental fate of 1,3-dimethylbutyl acetate involves multiple degradation pathways [9]. The compound slowly hydrolyzes in water, forming 4-methyl-2-pentanol and acetic acid [9]. Additionally, atmospheric photochemical degradation occurs, with the compound being subject to photo-oxidation processes that contribute to its environmental removal [16].
1,3-Dimethylbutyl acetate has been utilized as a model substrate in enzyme kinetics studies, particularly for investigating esterase and lipase activities . The compound's well-defined structure and predictable hydrolysis products make it valuable for determining enzymatic parameters such as Michaelis-Menten constants and maximum reaction velocities [17].
In biotechnology, 1,3-dimethylbutyl acetate serves as both a substrate and product in enzymatic synthesis reactions [10]. Microbial fermentation systems have been developed to produce acetate esters, including this compound, from renewable feedstocks [10]. These applications demonstrate the compound's potential in sustainable biotechnological processes [15].
Research has indicated that 1,3-dimethylbutyl acetate can interact with various proteins, particularly those involved in ester metabolism . The compound's structure allows it to bind to the active sites of esterases and lipases, where it undergoes catalytic conversion . These interactions have been studied using molecular docking approaches to understand substrate-enzyme binding mechanisms .
The compound's amphiphilic nature allows it to interact with biological membranes, potentially affecting membrane fluidity and permeability . These interactions may contribute to the compound's biological effects and its ability to cross cellular barriers .
Comparative studies with structurally related compounds have revealed that 1,3-dimethylbutyl acetate exhibits moderate biological activity compared to other acetate esters . The branched structure of the compound influences its enzymatic recognition and metabolic rate compared to linear acetate esters .
The hydrolysis rate of 1,3-dimethylbutyl acetate by various esterases varies depending on the specific enzyme and reaction conditions [20]. Studies comparing different ester substrates have shown that the compound's branched structure affects its susceptibility to enzymatic hydrolysis [20].
Flammable;Irritant